molecular formula C5H12Cl2N2O B6277704 5-aminopiperidin-2-one dihydrochloride CAS No. 2763759-85-7

5-aminopiperidin-2-one dihydrochloride

Cat. No.: B6277704
CAS No.: 2763759-85-7
M. Wt: 187.1
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Description

5-Aminopiperidin-2-one dihydrochloride (C₅H₁₀N₂O·2HCl, MW 187.07 g/mol) is a piperidine derivative featuring a six-membered heterocyclic ring with a ketone group at the 2-position and an amino group at the 5-position. Its dihydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical applications . The compound is synthesized via reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (45–70°C) or from ®-methyl-2,5-diaminopentanoate dihydrochloride .

Its mechanism involves modulating enzymes or receptors, though exact targets vary by application .

Properties

CAS No.

2763759-85-7

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminopiperidin-2-one dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride. The reaction is carried out in a solvent such as tetrahydrofuran at temperatures between 45°C and 70°C .

Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride. The process involves the addition of sodium methoxide in methanol, followed by reduction with lithium aluminum hydride .

Chemical Reactions Analysis

Types of Reactions: 5-aminopiperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Piperidinone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

5-aminopiperidin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and biological activities of 5-aminopiperidin-2-one dihydrochloride and related piperidine derivatives:

Compound Name Core Structure Key Substituents Unique Features Biological Activity
This compound Piperidin-2-one -NH₂ at C5, -HCl salt Enhanced solubility; scaffold for neurological drug development Cognitive improvement (Alzheimer’s models)
(S)-5-Aminopiperidin-2-one hydrochloride Piperidin-2-one -NH₂ at C5, chiral (S)-configuration Stereospecific interactions with biological targets Anticonvulsant, analgesic
4-Aminopiperidin-2-one hydrochloride Piperidin-2-one -NH₂ at C4, -HCl salt Positional isomerism alters target affinity Intermediate in bioactive molecule synthesis
5-Amino-1-methylpiperidin-2-one hydrochloride Piperidin-2-one -NH₂ at C5, -CH₃ at C1 Methyl group enhances lipophilicity and metabolic stability Under investigation for CNS applications
5-(2-Aminoethyl)piperidin-2-one dihydrochloride Piperidin-2-one -CH₂CH₂NH₂ at C5, -HCl salt Extended side chain improves receptor binding and neuroprotective/antitumor potential Neuroprotection, antitumor activity
5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride Dihydropyridinone Piperidin-4-yl at C5 Rigid dihydropyridinone core enables kinase inhibition Kinase inhibition, CNS modulation

Key Comparative Insights

Substituent Position and Bioactivity: The position of the amino group (C4 vs. C5) significantly impacts biological activity. Ethylamino side chains (e.g., 5-(2-aminoethyl)piperidin-2-one dihydrochloride) enhance receptor binding and neuroprotective effects compared to the parent compound .

Stereochemistry: The (S)-enantiomer of 5-aminopiperidin-2-one exhibits anticonvulsant activity, whereas the (R)-isomer may have neuroprotective properties . This underscores the importance of chirality in drug design.

Solubility and Stability: Hydrochloride salts universally improve aqueous solubility. For instance, this compound’s bioavailability surpasses that of non-salt forms .

Spiropiperidines and dihydropyridinone derivatives (e.g., ) introduce rigidity, favoring kinase inhibition over neurological effects .

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